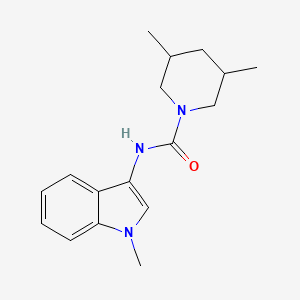
5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide is an intriguing compound, notable for its unique structure that combines a chlorine-substituted thiophene ring and a triazole moiety. This combination imparts distinctive chemical properties that make it valuable for various applications in scientific research.
準備方法
Synthetic routes and reaction conditions: The synthesis of 5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic synthesis. One common method starts with the chlorination of thiophene-2-carboxylic acid to produce 5-chlorothiophene-2-carboxylic acid. This is followed by amidation with 1-(thiophen-2-yl)-1H-1,2,3-triazole-4-methylamine. The reaction conditions typically include the use of coupling agents, solvents, and temperature control to ensure high yield and purity. Industrial production methods: While the synthesis routes in the lab are detailed, scalable industrial methods may involve optimized conditions such as continuous flow reactors, higher throughput synthesis, and advanced purification techniques.
化学反応の分析
Types of reactions it undergoes: 5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide can undergo various types of reactions:
Oxidation
The thiophene ring can be subjected to oxidative conditions leading to sulfoxides or sulfones.
Reduction
The triazole moiety can be selectively reduced under controlled conditions.
Substitution
The chloro group can be replaced by nucleophiles under suitable conditions. Common reagents and conditions:
Oxidation
Reagents like m-chloroperbenzoic acid (mCPBA) under controlled temperature.
Reduction
Hydrazine hydrate or sodium borohydride in the presence of catalysts.
Substitution
Nucleophiles like sodium thiolate or amines in aprotic solvents. Major products formed:
Oxidation
Sulfoxides and sulfones derivatives.
Reduction
Derivatives with reduced triazole moiety.
Substitution
Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Its unique structure makes it a useful intermediate in the synthesis of more complex organic molecules. Biology: It has potential as a bioactive compound due to the presence of the triazole moiety, which is known for its biological activity. Medicine: Industry: It can be used in the development of specialty chemicals and materials due to its unique properties.
作用機序
The exact mechanism of action can vary based on its application. In biological systems, it may interact with various molecular targets, including enzymes or receptors, due to its triazole moiety. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.
類似化合物との比較
Uniqueness: The presence of both the chlorine-substituted thiophene ring and the 1H-1,2,3-triazole moiety makes this compound stand out. Similar compounds:
Thiophene derivatives
Other thiophene-carboxamide compounds.
Triazole derivatives
Compounds like 1,2,3-triazole-4-carboxamides. Compared to similar compounds, 5-chloro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide might exhibit unique reactivity and biological activity profiles due to its combined structural features.
Hope this satisfies your curiosity about this fascinating compound! If there are other specific topics you want to explore, just say the word.
特性
IUPAC Name |
5-chloro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4OS2/c13-10-4-3-9(20-10)12(18)14-6-8-7-17(16-15-8)11-2-1-5-19-11/h1-5,7H,6H2,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREHTOKUKZFLPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)N2C=C(N=N2)CNC(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-6-(3-nitrophenyl)-N-[(oxolan-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2719774.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]propan-1-ol](/img/structure/B2719776.png)
![3-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2719777.png)
![N-benzyl-6-[4-(2-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B2719778.png)




![2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2719791.png)
![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-phenethylacetamide](/img/structure/B2719792.png)
![N-(2,3-dimethoxybenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2719793.png)


